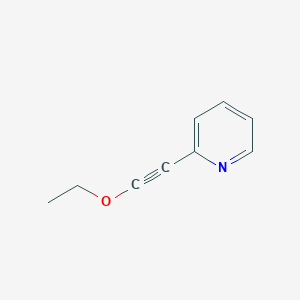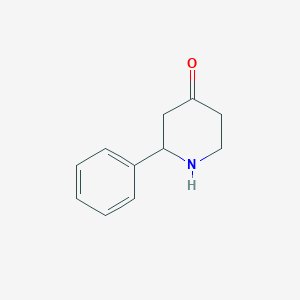![molecular formula C7H12O2 B071899 1-[(2R)-Oxolan-2-yl]propan-2-one CAS No. 177182-58-0](/img/structure/B71899.png)
1-[(2R)-Oxolan-2-yl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-Oxolan-2-yl]propan-2-one, also known as ethyl 2-oxo-4-methylpentanoate or EMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of EMME is not well understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, EMME has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, which is the target of statins.
Biochemical and Physiological Effects:
EMME has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that EMME exhibits antitumor, anti-inflammatory, and antimicrobial activities. EMME has also been shown to lower cholesterol levels in animal models, which is consistent with its inhibition of HMG-CoA reductase.
Avantages Et Limitations Des Expériences En Laboratoire
EMME has several advantages for use in lab experiments, including its high yield through various synthesis methods and its potential applications in various fields. However, EMME also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Orientations Futures
There are several future directions for research on EMME, including the development of new synthesis methods that are more efficient and environmentally friendly. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of EMME and to identify its potential applications in the treatment of various diseases. In material science, EMME has potential applications in the development of new materials with unique properties, such as hydrogels for tissue engineering and drug delivery. Overall, further research on EMME has the potential to lead to the development of new drugs, materials, and technologies with important applications in various fields.
Méthodes De Synthèse
EMME can be synthesized through several methods, including the reaction of 1-[(2R)-Oxolan-2-yl]propan-2-one acetoacetate and isobutyl aldehyde in the presence of a base catalyst. Another method involves the reaction of 1-[(2R)-Oxolan-2-yl]propan-2-one acetoacetate and isobutyl chloride in the presence of a base catalyst. The yield of EMME through these methods is typically high, making them suitable for large-scale production.
Applications De Recherche Scientifique
EMME has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, EMME has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a building block for the synthesis of various drugs, including statins, which are commonly used to lower cholesterol levels.
In organic synthesis, EMME has been used as a precursor for the synthesis of various compounds, including β-keto esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. EMME has also been used as a reagent in the synthesis of chiral compounds, which are important in the production of pharmaceuticals.
In material science, EMME has been used as a starting material for the synthesis of various polymers and materials, including poly(1-[(2R)-Oxolan-2-yl]propan-2-oneene glycol)-diacrylate hydrogels, which have potential applications in tissue engineering and drug delivery.
Propriétés
Numéro CAS |
177182-58-0 |
|---|---|
Nom du produit |
1-[(2R)-Oxolan-2-yl]propan-2-one |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-[(2R)-oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m1/s1 |
Clé InChI |
LHYVBWMBMGJLLI-SSDOTTSWSA-N |
SMILES isomérique |
CC(=O)C[C@H]1CCCO1 |
SMILES |
CC(=O)CC1CCCO1 |
SMILES canonique |
CC(=O)CC1CCCO1 |
Synonymes |
2-Propanone, 1-(tetrahydro-2-furanyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)









![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)